4'-Bromo-3-chloropropiophenone
Description
Significance of Halogenated Ketones in Organic Synthesis and Medicinal Chemistry
Halogenated ketones, particularly α-halo ketones, are highly reactive and versatile building blocks in organic synthesis. wikipedia.orgwikipedia.org The presence of a halogen atom at the alpha position to a carbonyl group creates two electrophilic sites within the molecule: the α-carbon and the carbonyl carbon. researchgate.net This dual reactivity allows them to participate in a wide array of chemical transformations, making them valuable precursors for synthesizing complex molecules and various heterocyclic compounds, such as thiazoles and pyrroles, some of which exhibit significant biological activity. wikipedia.orgresearchgate.net
In medicinal chemistry, the incorporation of halogens into a molecule can profoundly influence its physicochemical properties, such as lipophilicity, and can enhance its biological activity. researchgate.net Halogen atoms can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Specifically, α-fluorinated ketones are notable for their ability to act as potent and selective inhibitors of serine and cysteine proteases, which are implicated in various diseases. mdpi.com
Overview of Propiophenone (B1677668) Derivatives in Advanced Chemical Applications
Propiophenone and its derivatives are a class of aromatic ketones that serve as crucial intermediates in the synthesis of a wide range of organic compounds and pharmaceuticals. manavchem.comlookchem.comfishersci.pt They are utilized in the production of fragrances, and as precursors for nervous system drugs, including antidepressants and appetite suppressants. manavchem.comlookchem.com For instance, bupropion (B1668061), an antidepressant, contains a propiophenone moiety. manavchem.com Furthermore, propiophenone derivatives are used in the synthesis of aryl alkenes and can be precursors to heterocyclic compounds like pyrazoles, oxazoles, and thiazoles, which are important structural motifs in medicinal chemistry. fishersci.ptbloomtechz.com
Research Trajectories and Objectives Pertaining to 4'-Bromo-3-chloropropiophenone
Research involving this compound primarily focuses on its utility as a synthetic intermediate. A significant area of investigation has been its role in the synthesis of pharmaceutical compounds. For example, it is a known intermediate in some synthetic routes to bupropion hydrochloride. google.com
Theoretical studies, such as those employing density functional theory (DFT), have been conducted to understand the molecular geometry and vibrational spectra of this compound. chemicalbook.comresearchgate.net These computational analyses provide insights into the compound's structural and electronic properties, which are crucial for predicting its reactivity and behavior in chemical reactions. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 31736-73-9 | sigmaaldrich.comscbt.comactylis.com |
| Molecular Formula | C9H8BrClO | fishersci.cascbt.comcymitquimica.com |
| Molecular Weight | 247.52 g/mol | sigmaaldrich.comscbt.comcymitquimica.com |
| Appearance | Crystals or powder, cream to pale yellow | cymitquimica.com |
| Melting Point | 54-59 °C | sigmaaldrich.com |
| IUPAC Name | 1-(4-bromophenyl)-3-chloropropan-1-one | fishersci.ca |
| InChI Key | SYWQQEVHZPPLNQ-UHFFFAOYSA-N | fishersci.cacymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQQEVHZPPLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953675 | |
| Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31736-73-9 | |
| Record name | 1-(4-Bromophenyl)-3-chloro-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31736-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-3-chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031736739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31736-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-bromo-3-chloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Advanced Chemical Transformations of 4 Bromo 3 Chloropropiophenone
Electronic Effects and Reactivity Profile of the Carbonyl Moiety
The carbonyl group (C=O) in 4'-Bromo-3-chloropropiophenone is a key determinant of its reactivity. The oxygen atom, being more electronegative, draws electron density from the carbonyl carbon, rendering it electrophilic. This electrophilicity makes the carbonyl carbon susceptible to attack by nucleophiles. smolecule.comchemicalbook.com
Research indicates that electron-withdrawing substituents on the phenyl ring can influence the reactivity of the carbonyl group. While conventional thinking might suggest that electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, some studies have shown the opposite to be true. nih.gov Spectroscopic and computational analyses suggest that electron-withdrawing groups can decrease the electrophilicity of the carbonyl carbon. nih.gov Instead, the increased reactivity of carbonyl compounds with electron-withdrawing substituents may be attributed to a significant destabilization of the ground state of the molecule. nih.gov
Influence of Halogen Substituents on Molecular Reactivity and Site Selectivity
Bromine on the Phenyl Ring: The bromine atom at the 4'-position of the phenyl ring is a deactivating group, meaning it reduces the ring's reactivity towards electrophilic aromatic substitution. libretexts.org However, like other halogens, it is an ortho-, para-director. libretexts.org The bromine atom's size and electronegativity influence the electronic environment of the aromatic ring. libretexts.org As a good leaving group, the bromine atom facilitates nucleophilic aromatic substitution reactions. chemicalbook.com
Chlorine on the Propyl Chain: The chlorine atom at the 3-position of the propyl chain is susceptible to nucleophilic substitution reactions (S_N2 type). Its presence enhances the electrophilic nature of the adjacent carbon, making it a target for various nucleophiles.
The relative reactivity of the C-Br bond on the aromatic ring versus the C-Cl bond on the alkyl chain depends on the specific reaction conditions and the nature of the attacking reagent. For instance, in palladium-catalyzed cross-coupling reactions, the aryl-bromine bond is often more reactive.
Fundamental Reaction Pathways and Mechanistic Insights
This compound is a versatile precursor for the synthesis of various organic compounds, including derivatives of cathinone (B1664624). wikipedia.orgmdpi.comresearchgate.net Its functional groups allow for a range of chemical transformations. smolecule.com
Nucleophilic Substitution Reactions
The electrophilic centers in this compound—the carbonyl carbon and the carbon atoms attached to the halogens—are prone to nucleophilic attack. smolecule.com Nucleophiles, which are species with an unshared pair of electrons, can react by replacing a leaving group. gacariyalur.ac.in
A key reaction is the substitution of the chlorine atom on the propyl chain. For example, in the synthesis of certain cathinone derivatives, an amine can act as a nucleophile, displacing the chloride ion. wikipedia.orgmdpi.comresearchgate.net Similarly, the bromine atom on the phenyl ring can be substituted under specific conditions, often involving a catalyst. chemicalbook.com
Condensation Reactions
The carbonyl group of this compound can participate in condensation reactions. smolecule.com These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. For instance, it can react with amines to form imines or with other active methylene (B1212753) compounds to create more complex carbon skeletons.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)
The bromine atom on the phenyl ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. smolecule.comnih.govmdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org In a typical Suzuki coupling reaction, the bromo-substituted aromatic ring can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. nih.govmdpi.com This allows for the introduction of a wide variety of substituents at the 4'-position of the phenyl ring. The key to these reactions is the in situ generation of the active Pd(0) catalyst. rsc.org
Stereoselective Oxidation of Alcohols and Amines
While the provided outline mentions stereoselective oxidation, it is important to clarify the role of this compound. This compound itself does not directly participate in the stereoselective oxidation of alcohols and amines. Instead, it can be a precursor to chiral molecules that might be used as catalysts or substrates in such reactions. For example, the reduction of the carbonyl group in this compound can lead to the formation of a chiral alcohol, 1-(4-bromophenyl)-3-chloropropan-1-ol (B1278253). This chiral alcohol could then potentially be used in further stereoselective transformations.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrClO | scbt.comthermofisher.com |
| Molecular Weight | 247.52 g/mol | scbt.comthermofisher.com |
| CAS Number | 31736-73-9 | scbt.comsigmaaldrich.com |
| Melting Point | 54-59 °C | sigmaaldrich.com |
| Appearance | Cream to pale yellow crystals or powder | thermofisher.com |
Derivatization Strategies for the Construction of Complex Molecular Architectures
The strategic positioning of three distinct reactive sites—the carbonyl group, the α-chloro atom, and the para-bromo substituent on the aromatic ring—makes this compound a versatile precursor for the synthesis of complex molecular architectures. Its derivatization is key to building a wide array of more intricate molecules, including macrocyclic structures and various nitrogenous compounds featuring aromatic, alicyclic, or heterocyclic cores. researchgate.net The chemical utility of this compound lies in its capacity to undergo selective transformations at each of these functional groups, providing a modular approach to molecular construction.
One of the fundamental derivatization pathways involves the reduction of the ketone. The carbonyl group can be selectively reduced to a hydroxyl group, yielding 1-(4-Bromophenyl)-3-chloropropan-1-ol. This transformation is commonly achieved with high efficiency using reducing agents like sodium borohydride (B1222165). The resulting secondary alcohol is itself a valuable intermediate, opening up further synthetic possibilities. The newly formed hydroxyl group can be oxidized back to a ketone or be utilized in esterification or etherification reactions, while the halogen substituents remain available for subsequent modifications.
The chlorine atom on the propyl chain is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For instance, reaction with amines or thiols can displace the chloride to form amino or thioether derivatives, respectively. This reactivity is fundamental for building molecules with potential pharmaceutical applications.
Furthermore, the bromine atom attached to the phenyl ring serves as a handle for carbon-carbon bond-forming reactions. chemicalbook.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to replace the bromine atom with various aryl or vinyl boronic acids. smolecule.com This strategy allows for the construction of complex bi-aryl systems or the introduction of other unsaturated moieties, significantly increasing the molecular complexity and structural diversity of the resulting products. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the bromine-bearing carbon, facilitating such transformations. chemicalbook.com These derivatization strategies underscore the role of this compound as a key building block in synthetic organic chemistry.
Spectroscopic Characterization and Computational Chemistry of 4 Bromo 3 Chloropropiophenone
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. These experimental methods, when paired with computational models, allow for a detailed assignment of the vibrational modes of 4'-Bromo-3-chloropropiophenone.
Fourier Transform Infrared (FTIR) Spectroscopy Studies and Band Assignment
The FTIR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. The analysis reveals characteristic absorption bands corresponding to the various functional groups within the molecule. Quantum chemical calculations, specifically using Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-31G(d,p) basis set, have been employed to calculate the theoretical vibrational frequencies. These calculations aid in the precise assignment of the experimentally observed bands.
Key vibrational modes identified in the FTIR spectrum include the C-H stretching vibrations of the aromatic ring, which are typically observed in the 3250-3100 cm⁻¹ region. For instance, an FTIR band observed at 3031 cm⁻¹ is assigned to an asymmetric C-H stretching vibration. chemicalbook.com The prominent carbonyl (C=O) stretching vibration is another key diagnostic peak. Other significant bands correspond to C-C stretching within the aromatic ring, C-H in-plane and out-of-plane bending, and vibrations involving the bromo and chloro substituents. chemicalbook.com
Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 3031 | 3029 | Aromatic C-H asymmetric stretching |
| - | 1687 | C=O stretching |
| 1584 | 1583 | Aromatic C-C stretching |
| - | 979 | C-H out-of-plane bending |
| - | 866 | C-H out-of-plane bending |
| - | 735 | C-Cl stretching |
| - | 630 | C-Br stretching |
Note: The table presents a selection of key bands. A complete vibrational analysis involves numerous other observed and calculated frequencies.
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
Complementing the FTIR data, the FT-Raman spectrum of this compound has been recorded over the 3500–100 cm⁻¹ range. chemicalbook.com Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, thus providing additional structural information. The experimental FT-Raman spectrum shows strong bands corresponding to the aromatic C-C stretching and C-H vibrations. For example, a C-H asymmetric stretching vibration is noted with a Raman band at 3210 cm⁻¹. chemicalbook.com The data obtained from FT-Raman spectroscopy is crucial for a comprehensive vibrational analysis, helping to unambiguously identify different normal modes of the molecule. chemicalbook.com
Correlation between Experimental and Theoretically Predicted Vibrational Frequencies
A strong correlation is observed between the experimental vibrational frequencies obtained from FTIR and FT-Raman spectroscopy and the theoretical frequencies calculated using DFT (B3LYP/6-31G(d,p)) methods. chemicalbook.comnih.gov While raw calculated frequencies are often higher than experimental values due to the harmonic approximation used in the calculations, a scaling factor is typically applied to achieve better agreement. chemicalbook.com The optimized molecular geometry derived from the calculations shows good concordance with the experimental spectral data. chemicalbook.comnih.gov This agreement between theory and experiment validates the accuracy of the computational model and allows for confident assignment of the observed spectral bands to specific molecular motions. The successful simulation of the vibrational spectra further confirms the molecular structure of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals for the aromatic protons and the aliphatic protons of the propiophenone (B1677668) chain. nih.gov
The aromatic region shows two multiplets between δ 7.84-7.79 ppm and δ 7.65-7.59 ppm, each integrating to two protons. This pattern is characteristic of a 1,4-disubstituted benzene (B151609) ring, corresponding to the protons on the bromophenyl group. The downfield chemical shifts are due to the deshielding effect of the aromatic ring current and the adjacent electron-withdrawing carbonyl group. nih.gov
The aliphatic portion of the molecule gives rise to two triplets. A triplet at δ 3.91 ppm corresponds to the two protons on the carbon adjacent to the chlorine atom (-CH₂Cl), while another triplet at δ 3.42 ppm is assigned to the two protons on the carbon adjacent to the carbonyl group (-COCH₂-). The triplet splitting pattern (with a coupling constant, ³J, of 6.7 Hz for both) indicates that each methylene (B1212753) group is adjacent to the other. nih.gov
Table 2: ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.84–7.79 | Multiplet (m) | - | 2H | Aromatic Protons (ArH) |
| 7.65–7.59 | Multiplet (m) | - | 2H | Aromatic Protons (ArH) |
| 3.91 | Triplet (t) | 6.7 | 2H | -CH₂Cl |
| 3.42 | Triplet (t) | 6.7 | 2H | -COCH₂- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound, recorded in CDCl₃, shows seven distinct carbon signals, consistent with its molecular structure. nih.gov
The most downfield signal at δ 195.83 ppm is assigned to the carbonyl carbon (C=O), which is characteristically deshielded. The aromatic carbons appear in the δ 128-136 ppm range. The signals at δ 132.22 ppm and δ 129.68 ppm each represent two equivalent aromatic CH carbons. The two quaternary aromatic carbons (C-Br and C-CO) are found at δ 128.96 ppm and δ 135.20 ppm, respectively. nih.gov
In the aliphatic region, the two methylene carbons are observed at δ 41.33 ppm and δ 38.59 ppm, corresponding to the -CH₂Cl and -COCH₂- groups, respectively. nih.gov
Table 3: ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 195.83 | C=O (Carbonyl) |
| 135.20 | Aromatic C (Quaternary) |
| 132.22 | Aromatic CH (2 Carbons) |
| 129.68 | Aromatic CH (2 Carbons) |
| 128.96 | Aromatic C-Br (Quaternary) |
| 41.33 | -CH₂Cl |
| 38.59 | -COCH₂- |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₉H₈BrClO), the molecular weight is confirmed to be 247.52 g/mol . sigmaaldrich.comsimsonpharma.comchemspider.com
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. wpmucdn.com This results in a distinctive cluster of peaks for the molecular ion (M+) and its isotopic variants (M+2, M+4).
Upon ionization, the molecule undergoes fragmentation, breaking at its weakest bonds. The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, the principal fragmentation pathways are anticipated to involve:
Loss of the chloropropyl side chain: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the propyl chain.
Loss of halogen atoms: Fragmentation involving the loss of a bromine or chlorine atom. miamioh.edu
Formation of acylium ions: α-cleavage can lead to the formation of a stable acylium ion, [BrC₆H₄CO]⁺.
Rearrangement reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, may also occur, although they are more common in ketones with longer alkyl chains. libretexts.org
The analysis of these fragment ions provides valuable information for confirming the structure of the molecule.
Advanced Computational Studies on Molecular Properties and Dynamics
Computational chemistry provides a theoretical framework to investigate the molecular properties and dynamics of this compound. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are employed to model its structure, vibrational modes, electronic properties, and thermodynamics. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a 6-31G(d,p) basis set, has been utilized to perform quantum chemical calculations on this compound. researchgate.net These calculations yield optimized molecular geometries and vibrational wavenumbers that show good agreement with experimental data from FTIR and FT-Raman spectroscopy. researchgate.netchemicalbook.com
The calculated vibrational frequencies help in the assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, C=O stretching, and the vibrations of the bromo and chloro groups. researchgate.net For instance, aromatic C-H stretching vibrations are typically observed in the region of 3250-3031 cm⁻¹. researchgate.net
Table 1: Selected Calculated Vibrational Frequencies for this compound using DFT (B3LYP/6-31G(d,p))
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C-H Stretching | 3227 |
| C-H Stretching | 3195 |
| C-H Stretching | 3029 |
| C-H Out-of-plane Bending | 979 |
| C-H Out-of-plane Bending | 866 |
This table is generated based on data reported in theoretical studies. researchgate.net
The Hartree-Fock (HF) method is another ab initio computational approach used for structural optimization. ajchem-a.com Quantum chemical calculations for this compound have been performed at the HF level, also using the 6-31G(d,p) basis set. researchgate.net These calculations provide optimized geometrical parameters, such as bond lengths and bond angles, which are in good agreement with results from DFT calculations and experimental data. researchgate.net While DFT methods often provide more accurate frequency values, HF calculations are a fundamental tool for determining the equilibrium geometry of molecules. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic properties and reactivity of a molecule. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. Computational studies on this compound can determine the energies of these frontier orbitals and map their electron density distributions, providing insights into the reactive sites within the molecule.
Computational methods can also be used to predict the thermodynamical properties of this compound, such as its heat capacity, entropy, and enthalpy, by way of statistical mechanics applied to the calculated vibrational frequencies. researchgate.net These calculations are valuable for understanding the behavior of the molecule at different temperatures.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unicamp.brnih.govtaylorfrancis.com For a molecule like this compound, with a flexible propyl chain, multiple conformations can exist. Computational methods can be used to explore the potential energy surface of the molecule, identify stable conformers (energy minima), and determine the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions and properties.
Applications of 4 Bromo 3 Chloropropiophenone in Advanced Organic Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis.smolecule.comfishersci.se
4'-Bromo-3-chloropropiophenone serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds. smolecule.comfishersci.se Its chemical structure provides a scaffold that can be readily modified to produce a diverse array of biologically active molecules.
Synthetic Pathways to Bupropion (B1668061) and its Related Compounds
A primary application of this compound's precursor, 2-Bromo-3'-chloropropiophenone (B15139), is in the synthesis of bupropion, a widely used antidepressant and smoking cessation aid. srinnovationsindia.commtchemtechindia.com The synthesis typically involves the reaction of 3'-chloropropiophenone (B116997) with a brominating agent to form an α-brominated intermediate. This intermediate is then reacted with tert-butylamine (B42293) to yield bupropion. bg.ac.rstandfonline.com Various methods have been developed to optimize this process, focusing on improving yield, scalability, and safety by using reagents like N-bromosuccinimide (NBS) in place of elemental bromine. bg.ac.rstandfonline.comresearchgate.net
Table 1: Synthetic Pathways to Bupropion
| Starting Material | Key Intermediate | Reagents | Final Product | Reference |
|---|
Preparation of Morpholine (B109124) Derivatives with Documented Pharmacological Activities (e.g., Antidepressant Effects)
The structural motif of this compound is integral to the synthesis of various morpholine derivatives that have shown potential as pharmacologically active agents, including those with antidepressant properties. For instance, 2-bromo-1-(3-chlorophenyl)propan-1-one, a closely related compound, is a key starting material for synthesizing 2-aryl-3-alkyl-5-methyl-2-morpholinols, which exhibit antidepressant activity. evitachem.com The synthesis involves the reaction of the brominated propiophenone (B1677668) derivative with an appropriate amino alcohol to construct the morpholine ring. evitachem.com The specific stereochemistry of these morpholine derivatives can be crucial for their biological activity, and methods for their stereoselective synthesis have been developed. google.com
Development of Novel Antibacterial Agents via Thiazine (B8601807) Derivatives
While direct synthesis of thiazine derivatives from this compound is not extensively documented in the provided results, the broader class of heterocyclic compounds derived from related structures has shown promise in the development of new antibacterial agents. For example, various derivatives of 1,2,4-triazole (B32235) have demonstrated significant antibacterial activity. mdpi.comzsmu.edu.ua The synthesis of such heterocyclic systems often involves the reaction of a key intermediate, which could potentially be derived from this compound, with appropriate reagents to form the desired heterocyclic ring. The resulting compounds have been tested against a range of bacteria, with some showing potent activity. nih.govmdpi.com
Precursor in the Synthesis of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)
The utility of this compound and its analogs extends to the synthesis of compounds that act as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. While specific synthetic routes starting directly from this compound to known SSRIs were not detailed in the search results, its role as a precursor to bupropion, which has effects on dopamine (B1211576) and norepinephrine (B1679862) reuptake, highlights its importance in the synthesis of psychoactive compounds. nih.gov The enantiomers of bupropion have been synthesized and evaluated for their ability to inhibit the uptake of various biogenic amines, including serotonin. nih.gov
Applications in Agrochemical and Dyestuff Synthesis
Beyond pharmaceuticals, this compound and its isomers are valuable intermediates in the agrochemical and dyestuff industries. fishersci.sesrinnovationsindia.comlookchem.com In agrochemical synthesis, these compounds serve as building blocks for creating new pesticides and other crop protection chemicals. lookchem.com The presence of halogen atoms in the molecule can contribute to the biological activity of the final agrochemical product.
In the dyestuff industry, intermediates like this compound are used to produce synthetic dyes. srinnovationsindia.comlookchem.com The chromophoric system of the resulting dye molecules, which is responsible for their color, can be constructed using this versatile chemical intermediate. For example, disazo disperse dyes have been synthesized using related bromo- and chloro-substituted anilines for application on polyester (B1180765) fabrics. scispace.com
Utility in the Formation of Oxygen Heterocycles and Other Complex Scaffolds
The reactive nature of this compound makes it a useful tool for constructing complex molecular architectures, including oxygen-containing heterocyclic compounds. smolecule.com The carbonyl group and the halogen substituents provide multiple reaction sites for cyclization and other bond-forming reactions. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the molecular structure and vibrational properties of this compound, which aids in predicting its reactivity and guiding its use in the synthesis of complex molecules. researchgate.net This compound can be used to prepare macrocyclic compounds for various research and therapeutic purposes. researchgate.net
Contributions to Stereoselective Synthesis Methodologies
This compound is a prochiral ketone, meaning it can be converted into a chiral molecule. The presence of the ketone's carbonyl group allows for stereoselective transformations, most notably asymmetric reduction, to produce chiral secondary alcohols. These chiral alcohols are valuable building blocks in the synthesis of more complex, optically active molecules, particularly in the pharmaceutical industry. The methodologies applied to this compound and structurally similar haloketones are pivotal in controlling the three-dimensional arrangement of atoms in the final product, which is often crucial for its biological activity.
The primary contribution of this compound to stereoselective synthesis lies in its function as a substrate for creating chiral halohydrins. The asymmetric reduction of its ketone group can yield either the (R)- or (S)-enantiomer of 1-(4-bromophenyl)-3-chloropropan-1-ol (B1278253). While the simple reduction with agents like sodium borohydride (B1222165) results in a racemic mixture (a 50:50 mix of both enantiomers), the use of chiral catalysts or biocatalysts can selectively produce one enantiomer in high purity.
Biocatalytic Asymmetric Reduction
A prominent strategy for the stereoselective synthesis of chiral alcohols from prochiral ketones involves biocatalysis. Microorganisms and their isolated enzymes (ketoreductases or dehydrogenases) are highly effective at reducing ketones with high enantioselectivity under mild conditions. While specific studies on the biocatalytic reduction of this compound are not extensively detailed in the literature, the methodologies applied to analogous α-haloacetophenones and chloropropiophenones demonstrate the potential of this approach.
For instance, research on the yeast strain Rhodotorula rubra has shown its remarkable ability to reduce various α-haloacetophenones to their corresponding (R)-halohydrins with excellent enantiomeric excess (ee). nih.govsemanticscholar.org These processes typically follow Prelog's rule, yielding the (R)-alcohol. nih.gov The data from these transformations highlight the effectiveness of biocatalysts in achieving high stereoselectivity for structurally related substrates. nih.govsemanticscholar.orgmdpi.com
Table 1: Biocatalytic Reduction of Propiophenone Analogs Using Whole Cells of Rhodotorula rubra KCh 82
| Substrate | Product | Enantiomeric Excess (ee) | Reference |
| 2-Bromo-4'-bromoacetophenone | (R)-2-Bromo-1-(4'-bromophenyl)ethan-1-ol | 99% | nih.gov, semanticscholar.org |
| 2-Bromo-4'-chloroacetophenone | (R)-2-Bromo-1-(4'-chlorophenyl)ethan-1-ol | >99% | nih.gov, semanticscholar.org |
| 2-Chloro-4'-fluoroacetophenone | (R)-2-Chloro-1-(4'-fluorophenyl)ethan-1-ol | >99% | nih.gov |
| 2-Bromo-4'-methoxyacetophenone | (R)-2-Bromo-1-(4'-methoxyphenyl)ethan-1-ol | 96% | nih.gov, semanticscholar.org |
Similarly, biocatalytic asymmetric reduction has been successfully applied to 3'-chloropropiophenone, a close structural analog of this compound that lacks the bromo substituent. Studies utilizing immobilized cells of Candida utilis and Acetobacter sp. have yielded (S)-3-chloro-1-phenylpropanol, a key chiral intermediate for the synthesis of the selective serotonin reuptake inhibitor (SSRI), (S)-Dapoxetine. sigmaaldrich.com This underscores the utility of chiral alcohols derived from these ketones as crucial synthons for pharmacologically active compounds.
Chiral Chemical Catalysis
In addition to biocatalysis, asymmetric reduction can be achieved using chiral chemical catalysts. These methods often involve a metal catalyst complexed with a chiral ligand. The chiral environment created by the ligand directs the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer.
For example, the catalytic asymmetric phenylation of ketones, including 3'-chloropropiophenone, has been accomplished using a catalyst generated from a dihydroxy bis(sulfonamide) ligand and titanium tetraisopropoxide, yielding the corresponding tertiary alcohol with high enantioselectivity. sigmaaldrich.com While this is an addition reaction rather than a reduction, it exemplifies the use of chiral metal catalysts to control stereochemistry in reactions involving propiophenone derivatives. The principles are directly transferable to the asymmetric reduction of this compound using chiral ruthenium complexes or borane (B79455) reagents modified with chiral auxiliaries, which are standard methods for producing optically active secondary alcohols. mdpi.comnih.gov
The resulting enantiopure 1-(4-bromophenyl)-3-chloropropan-1-ol is a versatile chiral building block. Its hydroxyl and halogen substituents provide multiple reaction sites for further synthetic modifications, enabling its use in the construction of a wide range of complex chiral molecules.
Mechanistic Biological Activity and Toxicological Considerations of 4 Bromo 3 Chloropropiophenone and Halogenated Propiophenone Derivatives
Broader Environmental and Human Health Implications of Halogenated Organic Compounds
Halogenated organic compounds (HOCs) are a large group of chemicals that contain halogen atoms such as chlorine, bromine, fluorine, or iodine. researchgate.netpouryere.fr Their widespread use and persistence have led to global environmental contamination and concerns for human and ecological health. nih.govepa.gov
Environmental Persistence and Bioaccumulation Potential in Diverse Ecosystems
Many HOCs are classified as persistent organic pollutants (POPs) due to their resistance to chemical and biological degradation. researchgate.net This persistence allows them to remain in the environment for long periods, leading to their accumulation in soil, water, and sediment. pouryere.frnih.gov
Due to their lipophilic nature, HOCs have a high tendency to accumulate in the fatty tissues of living organisms. researchgate.netnih.gov This process, known as bioaccumulation, can lead to biomagnification, where the concentration of these compounds increases at higher trophic levels of the food chain. researchgate.netnih.gov HOCs have been detected in a wide range of organisms, from zooplankton to marine birds and mammals, in various ecosystems, including the Arctic. oup.complos.org The presence of HOCs in the environment poses a risk to wildlife and humans, with potential adverse health effects including reproductive, neurological, and carcinogenic impacts. nih.govepa.gov
Compound Names Mentioned in this Article
Ecological Impact on Non-Target Organisms and Biodiversity
Specific data on the ecological impact of 4'-Bromo-3-chloropropiophenone is limited. A product safety sheet notes that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, though such statements often reflect a lack of data. thermofisher.com However, the general characteristics of halogenated organic compounds raise environmental concerns. Brominated compounds, depending on their structure, can be persistent organic pollutants. smolecule.com
The manufacturing process of related chemicals highlights potential ecological risks. For instance, the industrial synthesis of chlorinated intermediates like 3'-chloropropiophenone (B116997) requires stringent waste management protocols to minimize ecological harm due to the toxicity of the intermediates.
More direct evidence of ecological impact comes from studies on the phytotoxicity of other propiophenone (B1677668) derivatives. Research has shown that compounds like propiophenone and its methylated derivatives can inhibit germination and growth in plant species such as lettuce (Lactuca sativa) and onion (Allium cepa). researchgate.net These findings demonstrate a clear toxic effect on non-target organisms, suggesting that related halogenated propiophenones could also pose a risk to plant life and potentially disrupt local biodiversity by affecting primary producers. researchgate.net The effects can vary based on the specific chemical structure and substrate, with mixtures of these compounds sometimes showing a greater inhibitory effect than individual substances. researchgate.net
Table 2: Phytotoxic Effects of Propiophenone Derivatives on Non-Target Plants
| Compound | Test Species | Effect Observed | Reference |
|---|---|---|---|
| Propiophenone | Lactuca sativa | Delayed germination, reduced hypocotyl size | researchgate.net |
| 4'-Methylacetophenone | Lactuca sativa | Delayed germination, reduced hypocotyl size | researchgate.net |
| 2',4'-Dimethylacetophenone | Lactuca sativa | Most phytotoxic; inhibited germination and growth | researchgate.net |
This interactive table presents research findings on the impact of related propiophenone compounds on plant species.
Human Exposure Pathways and Associated Chronic Health Outcomes (e.g., neurological impairments, reproductive issues, carcinogenic risks)
Human exposure to this compound is most likely to occur in occupational settings. It is used as a laboratory chemical and a synthetic intermediate. thermofisher.com Therefore, workers in research and chemical manufacturing facilities are at risk of exposure through inhalation of dust and dermal contact. thermofisher.comlgcstandards.com For the general class of semi-volatile organic compounds (SVOCs), common exposure pathways for the public include the inhalation of contaminated indoor air and the ingestion of household dust where these chemicals may have settled. nih.gov A specific exposure route for the related isomer, 2-bromo-3'-chloropropiophenone (B15139), is as a genotoxic impurity in the drug bupropion (B1668061). researchgate.netchemicalbook.com
The potential for chronic health outcomes from long-term exposure to this compound can be inferred from its mechanisms of action and data on related compounds.
Carcinogenic Risks: The most significant concern is the risk of cancer. The isomer 2-bromo-3'-chloropropiophenone has been clearly identified as a genotoxin, demonstrating mutagenic, clastogenic, and aneugenic properties. researchgate.netchemicalbook.com Chemicals that damage DNA and chromosomes are often carcinogenic. Therefore, the genotoxicity of this closely related compound strongly suggests a potential carcinogenic risk for this compound.
Neurological Impairments: As discussed, the generation of reactive oxygen species (ROS) is a plausible toxic mechanism for this compound class. researchgate.net Chronic oxidative stress in the nervous system is linked to long-term neurological deficits. escholarship.org While specific data is absent for this compound, this pathway presents a potential risk for developing neurological impairments following chronic exposure.
Reproductive Issues: Direct studies on the reproductive toxicity of this compound are not available. However, many other halogenated compounds and organic solvents have been linked to adverse reproductive outcomes. cdc.gov Studies on halogenated aromatic hydrocarbons have shown associations with reduced fertility and other reproductive problems in nonhuman primates. nih.gov Exposure to certain solvents has been linked to hormonal changes, reduced fertility in both men and women, and adverse pregnancy outcomes like miscarriage and birth defects. cdc.gov Given these precedents within the broader chemical class, a potential for reproductive toxicity exists and warrants further investigation.
Table 3: Potential Chronic Health Outcomes Associated with Halogenated Propiophenones
| Health Outcome | Potential Mechanism / Basis for Concern | Reference |
|---|---|---|
| Carcinogenic Risk | Genotoxicity (mutagenic, clastogenic, aneugenic) demonstrated in isomer 2-bromo-3'-chloropropiophenone. | researchgate.netchemicalbook.com |
| Neurological Impairments | Induction of Reactive Oxygen Species (ROS) leading to oxidative stress, a known mechanism of neurotoxicity. | researchgate.netescholarship.org |
This interactive table outlines potential long-term health risks based on available data for related chemical compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-Bromo-3-chloropropiophenone, and what analytical methods validate its purity?
- Methodology :
- Synthesis : A common approach involves halogenation of propiophenone derivatives. For example, Friedel-Crafts acylation of benzene derivatives followed by regioselective bromination and chlorination. Evidence from brominated analogs (e.g., 2-bromo-4'-methylpropiophenone) suggests using controlled brominating agents (e.g., Br₂ in acetic acid) and chlorinating agents (e.g., Cl₂ gas or NCS) under inert conditions .
- Characterization : Validate purity via HPLC (≥98% purity threshold) and confirm structure using NMR (¹H/¹³C), IR (carbonyl stretch ~1680 cm⁻¹), and mass spectrometry (expected molecular ion at m/z 246.5 for C₉H₈BrClO) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation and skin contact, as halogenated ketones may cause respiratory or dermal irritation. Store at 2–8°C in airtight containers to prevent degradation .
Q. How is this compound applied in pharmaceutical intermediate synthesis?
- Methodology :
- It serves as a precursor for deuterated analogs (e.g., 3-(Dimethyl-d6-amino)-4’-bromopropiophenone Hydrochloride), which are used in metabolic studies. React with amines or Grignard reagents to form β-amino ketones or tertiary alcohols, key intermediates in drug discovery .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodology :
- Isotopic Labeling : Use deuterated derivatives (e.g., DMSO-d₆ as solvent) to enhance signal resolution and assign peaks accurately .
- 2D NMR : Employ COSY or HSQC to distinguish overlapping signals from regioisomers (e.g., bromo vs. chloro positional isomers) .
Q. What reaction conditions minimize byproducts during halogenation of propiophenone derivatives?
- Methodology :
- Temperature Control : Maintain reactions at 0–5°C during bromination to suppress dihalogenation.
- Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) for regioselective chlorination. For example, highlights H₂O₂/NaHCO₃ systems for controlled oxidation in analogous syntheses .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Electronic Effects : The electron-withdrawing Br and Cl groups activate the ketone for nucleophilic attacks. Use DFT calculations to map charge distribution and predict reactivity.
- Steric Hindrance : Bulkier substituents at the 3-position may reduce yields in Suzuki-Miyaura couplings. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for efficient cross-coupling .
Key Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
